
Methylmalonylchloride
Overview
Description
Methylmalonylchloride (CAS No. 37517-81-0), with the molecular formula C₄H₅ClO₃ and a molecular weight of 136.53 g/mol, is a monoacyl chloride derivative of methylmalonic acid. It is systematically named Methyl 3-chloro-3-oxopropionate and is characterized by its reactive acyl chloride group (-COCl) .
Preparation Methods
Methylmalonylchloride can be synthesized through a multi-step process involving the selective saponification of dialkyl malonate, followed by hydrolysis and chlorination of monoalkyl malonic acid . The reaction can be carried out in the presence or absence of solvents, with methylene chloride being a common solvent used. The process involves the following steps:
- Selective saponification of dialkyl malonate.
- Hydrolysis of the resulting monoalkyl malonic acid.
- Chlorination of the monoalkyl malonic acid to form this compound.
Chemical Reactions Analysis
Methylmalonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: Reacts with water to form malonic acid derivatives.
Condensation Reactions: Can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of Malonamide Derivatives
Methylmalonyl chloride serves as a key starting material for synthesizing malonamide derivatives. These derivatives have been extensively studied due to their applications in medicinal chemistry, particularly as potential antidiabetic agents and anticancer drugs. The synthesis often involves nucleophilic substitution reactions where MMC reacts with various nucleophiles such as amines and alcohols to produce malonamides.
Case Study: Nucleophilic Substitution Reactions
A study demonstrated the successful synthesis of new methyl malonamic acid derivatives through nucleophilic substitution reactions of MMC with urethane and other nucleophilic reagents. The reactions were conducted under mild conditions, yielding high conversion rates (up to 93.08% without solvent) and showcasing the efficiency of MMC as a precursor for organic synthesis .
Pharmaceutical Applications
Methylmalonyl chloride is utilized in the pharmaceutical industry as an intermediate in the synthesis of various bioactive compounds. Notably, it has been implicated in the development of anti-cancer drugs. Its ability to form stable linkages with biologically active molecules enhances its relevance in drug formulation.
Table 1: Pharmaceutical Applications of Methylmalonyl Chloride
Compound Type | Application Area | Notable Examples |
---|---|---|
Malonamide Derivatives | Anticancer Agents | Various synthesized compounds |
Malonic Acid Derivatives | Anti-inflammatory Agents | Dicyclohexyl amides |
Heterocyclic Compounds | Plant Protection | Various formulations |
Material Science
In material science, MMC is employed in synthesizing polymers and other materials due to its reactivity and ability to form cross-linked structures. Its derivatives are explored for their potential use in developing new materials with specific properties.
Case Study: Polymer Synthesis
Research has indicated that MMC can be used to synthesize polymeric materials that exhibit enhanced thermal stability and mechanical properties. The incorporation of malonamide units into polymer chains has been shown to improve material performance under various conditions .
Metal Extraction Processes
Methylmalonyl chloride derivatives have found applications in metal extraction processes due to their ability to act as ligands. They can selectively bind to metal ions, facilitating the extraction of valuable metals from ores or waste streams.
Table 2: Metal Extraction Applications
Metal Type | Extraction Method | Efficiency |
---|---|---|
Lanthanides | Solvent Extraction | High selectivity |
Actinides | Liquid-Liquid Extraction | Effective under acidic conditions |
Environmental Considerations
The synthesis processes involving methylmalonyl chloride are being evaluated for their environmental impact. Research into greener solvents and methodologies aims to reduce the ecological footprint associated with its applications, particularly in pharmaceutical and chemical manufacturing.
Mechanism of Action
The mechanism of action of methylmalonylchloride involves its reactivity as an acid chloride. It can react with nucleophiles to form esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Structural and Physical Properties
The reactivity and applications of acyl chlorides depend on their molecular structure and substituents. Below is a comparative analysis of Methylmalonylchloride with malonyl chloride and acetyl chloride:
Property | This compound | Malonyl Chloride | Acetyl Chloride |
---|---|---|---|
Molecular Formula | C₄H₅ClO₃ | C₃H₂Cl₂O₂ | C₂H₃ClO |
Molecular Weight (g/mol) | 136.53 | 147.93 | 78.49 |
Acyl Chloride Groups | 1 | 2 | 1 |
Key Features | Methyl ester substituent | Dual reactive sites | Simple aliphatic chain |
Key Observations :
- This compound’s methyl ester group introduces steric and electronic effects, moderating its reactivity compared to malonyl chloride, which has two highly reactive -COCl groups .
- Acetyl chloride, with a smaller structure, is more volatile and prone to rapid hydrolysis .
This compound
- Reactivity : Undergoes single nucleophilic substitution to form amides, esters, or acids. For example, reactions with amines yield methylmalonamic acids .
- Applications : Used in synthesizing heterocycles (e.g., antimicrobial agents) and functionalized malonamides .
Malonyl Chloride (ClCOCH₂COCl)
- Reactivity : Both -COCl groups react, enabling bis-substitution. This property is exploited in synthesizing explosives like bis(2,2-dinitro-2-fluoroethyl) malonate .
- Applications : Production of cross-linked polymers, plant protectants, and diamide pharmaceuticals .
Acetyl Chloride (CH₃COCl)
- Reactivity: Rapid hydrolysis and acetylation reactions. Limited to single substitutions.
- Applications : Common in acetylations (e.g., aspirin synthesis) and peptide modifications .
Biological Activity
Methylmalonyl chloride (MMC) is a compound that plays a significant role in organic synthesis and has implications in biological systems, particularly through its involvement in metabolic pathways. This article explores the biological activity of MMC, including its synthesis, metabolic relevance, and potential therapeutic applications.
Methylmalonyl chloride is derived from malonic acid and is characterized by the presence of two carboxylic acid groups that can be converted into various derivatives. The synthesis of methylmalonyl chloride typically involves the chlorination of malonic acid or its derivatives, often using thionyl chloride as a reagent. The reaction can be performed in both solvent-free conditions and in the presence of solvents like methylene chloride, with varying conversion rates observed:
Condition | Conversion Rate (%) |
---|---|
With solvent | 78.67 |
Without solvent | 93.08 |
This high conversion rate without solvent suggests an efficient synthetic pathway for producing MMC, which can be further utilized in nucleophilic substitution reactions to generate diverse chemical entities .
Role in Metabolism
Methylmalonyl-CoA mutase (MCM), an enzyme that utilizes methylmalonyl-CoA as a substrate, is crucial for the metabolism of odd-chain fatty acids and branched-chain amino acids. MCM catalyzes the isomerization of methylmalonyl-CoA to succinyl-CoA, linking it to the tricarboxylic acid (TCA) cycle. Deficiencies in this enzyme lead to methylmalonic acidemia (MMA), a serious metabolic disorder characterized by the accumulation of methylmalonic acid and other toxic metabolites .
Case Study: Methylmalonic Acidemia
MMA is caused by mutations leading to reduced activity of MCM. Patients often present with severe metabolic acidosis, lethargy, and neurological impairments. A study involving a CRISPR/Cas9 engineered HEK 293 cell line demonstrated that knocking out MCM resulted in increased levels of methylmalonyl-CoA and associated metabolites, validating the model for studying MMA's pathophysiology .
The following table summarizes key clinical features associated with MMA:
Clinical Feature | Description |
---|---|
Metabolic Acidosis | Severe acidosis due to accumulation of organic acids |
Neurological Impairment | Cognitive deficits and developmental delays |
Hyperammonemia | Elevated ammonia levels leading to potential brain damage |
Long-term Consequences | Risk of kidney failure and persistent neurological damage |
Therapeutic Implications
Current treatments for MMA primarily focus on dietary management and supplementation with vitamin B12. However, these approaches often provide limited success. Research into liver transplantation has shown promise but is constrained by donor availability and surgical risks . Novel therapeutic strategies are being explored, including gene therapy aimed at restoring MCM function.
Q & A
Q. Basic: What are the recommended safety protocols for handling methylmalonyl chloride in laboratory settings?
Methodological Answer:
Methylmalonyl chloride is highly reactive and moisture-sensitive. Key safety measures include:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to prevent inhalation of vapors .
- Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to minimize hydrolysis. Avoid long-term storage due to degradation risks .
- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents. Dispose of waste via certified hazardous waste handlers compliant with local regulations .
Q. Basic: What spectroscopic methods are most effective for characterizing methylmalonyl chloride and verifying its purity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR can confirm structural integrity. For example, the carbonyl carbon (C=O) typically appears at ~170 ppm in C NMR .
- IR Spectroscopy: Detect characteristic peaks for acyl chloride (C=O stretch at ~1800 cm) and ester groups (if present) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for methylmalonyl chloride derivatives) .
Q. Advanced: How can researchers resolve discrepancies in catalytic efficiency when using methylmalonyl chloride in esterification reactions?
Methodological Answer:
Contradictions in catalytic data often arise from:
- Moisture Contamination: Monitor reaction moisture levels using molecular sieves or anhydrous solvents. Conduct Karl Fischer titration to quantify water content .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts under controlled conditions. Compare yields and kinetics across catalysts .
- Reaction Monitoring: Use TLC or in-situ FTIR to track intermediate formation and optimize reaction timelines .
Q. Advanced: What strategies optimize the synthesis of methylmalonyl chloride derivatives under anhydrous conditions?
Methodological Answer:
- Solvent Selection: Use dry dichloromethane or THF, pre-dried over activated molecular sieves .
- Temperature Control: Maintain sub-0°C conditions during acyl chloride formation to suppress side reactions (e.g., hydrolysis) .
- Purification: Employ column chromatography with silica gel (eluent: hexane/ethyl acetate) or fractional distillation to isolate derivatives .
Q. Advanced: How does methylmalonyl chloride participate in polyketide synthase (PKS) systems, and what experimental approaches confirm its incorporation?
Methodological Answer:
In PKS systems, methylmalonyl chloride acts as an extender unit for branched polyketides. Key validation methods include:
- Isotopic Labeling: Use C-labeled methylmalonyl-CoA precursors and track incorporation via NMR or LC-MS .
- Enzyme Assays: Measure substrate specificity of AT domains in PKS using kinetic assays (e.g., malonyl-CoA vs. methylmalonyl-CoA) .
- Gene Knockout Studies: Disrupt PKS genes and analyze metabolite profiles to confirm loss of methylmalonyl-derived products .
Q. Basic: What are the key steps in purifying methylmalonyl chloride post-synthesis to minimize hydrolytic degradation?
Methodological Answer:
- Distillation: Use short-path distillation under reduced pressure to isolate the compound quickly .
- Azeotropic Drying: Co-distill with toluene to remove trace water .
- Quality Control: Validate purity via GC-MS or H NMR; hydrolyzed byproducts (e.g., methylmalonic acid) show distinct peaks at δ 12 ppm (COOH) .
Q. Advanced: How do variations in methylmalonyl chloride stereochemistry affect its reactivity in enantioselective synthesis, and what analytical techniques are used to monitor this?
Methodological Answer:
- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and determine enantiomeric excess (ee) .
- Circular Dichroism (CD): Correlate CD spectra with absolute configuration of products .
- Kinetic Resolution: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to bias reaction pathways toward desired stereoisomers .
Q. Advanced: How to design experiments to assess the stability of methylmalonyl chloride under different storage conditions?
Methodological Answer:
- Accelerated Degradation Studies: Store samples at elevated temperatures (40–60°C) and monitor hydrolysis rates via HPLC or titrimetry .
- Long-Term Stability: Compare NMR spectra of fresh vs. aged samples to identify degradation byproducts (e.g., methylmalonic acid) .
- Moisture Control Trials: Test stability in desiccators vs. ambient humidity to quantify moisture-induced decomposition .
Properties
IUPAC Name |
2-methylpropanedioyl dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2/c1-2(3(5)7)4(6)8/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEHKTFVUIVORU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448710 | |
Record name | methylmalonylchloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39619-07-3 | |
Record name | methylmalonylchloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.